molecular formula C16H19N B1346992 4-methyl-N-(3-phenylpropyl)aniline CAS No. 63980-34-7

4-methyl-N-(3-phenylpropyl)aniline

Cat. No. B1346992
CAS RN: 63980-34-7
M. Wt: 225.33 g/mol
InChI Key: HGBZCNSJZRBAFV-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-phenylpropyl)aniline is a biochemical used for proteomics research1. It has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol12.



Synthesis Analysis

The synthesis of anilines, such as 4-methyl-N-(3-phenylpropyl)aniline, involves various methods and applications, including both classical and modern approaches3. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in detail in the literature3.



Molecular Structure Analysis

The molecular structure of 4-methyl-N-(3-phenylpropyl)aniline consists of a benzene ring attached to an amine group12. The exact structure can be determined using various analytical techniques.



Chemical Reactions Analysis

The chemical reactions involving 4-methyl-N-(3-phenylpropyl)aniline are not explicitly mentioned in the search results. However, the synthesis of anilines in general involves reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents3.



Physical And Chemical Properties Analysis

4-Methyl-N-(3-phenylpropyl)aniline has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol12. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.


Scientific Research Applications

Ultraviolet Spectra Analysis

Electroluminescence Application

  • Aniline derivatives are utilized in electroluminescence. For example, compounds like N,N-Di(6-phenylpyridin-2-yl)aniline have been used to develop highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for organic light-emitting diode (OLED) applications, demonstrating high efficiency and a range of emission colors (Vezzu et al., 2010).

Synthesis of Pharmaceuticals and Dyes

  • Aniline derivatives, including 4-methyl-N-(3-phenylpropyl)aniline, are key in synthesizing various pharmaceuticals and dyes. They are used as intermediates in creating compounds with specific therapeutic or functional properties, such as antiarrhythmic agents (Oinuma et al., 1990) and azo dyes (Yazdanbakhsh et al., 2012).

Organic Electronics and Polymers

  • In organic electronics, aniline derivatives

Corrosion Inhibition

  • Aniline derivatives are also investigated for their role as corrosion inhibitors. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has demonstrated efficient inhibition of corrosion in metals, making it a valuable compound in industrial applications (Daoud et al., 2014).

Chemical Synthesis and Reactions

  • The derivatives of aniline are critical in various chemical synthesis and reaction studies. They serve as key intermediates and reagents in forming different chemical compounds. For instance, their role in the synthesis of methyl N-phenyl carbamate and their involvement in visible-light-induced, iridium-catalyzed reactions showcase their versatility in chemical reactions (Yalfani et al., 2015); (Lenhart & Bach, 2014).

Environmental and Health Monitoring

  • Aniline derivatives are utilized in developing sensors for environmental and health monitoring. For instance, a bi-functionalized metal-organic framework based on N-methylation for detecting 4-Aminophenol, a biomarkerfor aniline in urine, illustrates the application of these compounds in sensitive and selective detection methods. This approach is significant for monitoring aniline exposure, which has implications for public health and safety (Jin & Yan, 2021).

Photophysics and Material Science

  • Aniline derivatives are pivotal in the study of photophysics and material science. They are involved in the synthesis of molecules with unique optical and electronic properties. For example, research on the synthesis and characterization of molecules like 4-(2,2-Diphenylethenyl)-N,N-bis[(4-methyl) phenyl]aniline highlights their application in developing materials with specific optoelectronic properties, which are essential for advancements in electronic devices and materials science (Li-yin, 2013).

Safety And Hazards

The safety data sheet for anilines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard5. They have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. They can cause skin corrosion/irritation and serious eye damage/eye irritation6. Specific safety data for 4-methyl-N-(3-phenylpropyl)aniline was not found in the search results.


Future Directions

The future directions for 4-methyl-N-(3-phenylpropyl)aniline are not explicitly mentioned in the search results. However, given its use in proteomics research1, it may have potential applications in the development of new biochemical research methods and technologies.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-methyl-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBZCNSJZRBAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213856
Record name p-Toluidine, N-phenylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-phenylpropyl)aniline

CAS RN

63980-34-7
Record name p-Toluidine, N-phenylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluidine, N-phenylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Brahms, P Tholen, W Saak… - European Journal of …, 2013 - Wiley Online Library
A new (aminopyrimidinato)titanium complex has been synthesised from inexpensive and easily accessible 2‐(tert‐butylamino)pyrimidine and [Ti(NMe 2 ) 4 ] and used as a catalyst for …
BS Takale, S Tao, X Yu, X Feng, T Jin, M Bao… - Tetrahedron, 2015 - Elsevier
An unusually strong affinity of unsupported nanoporous gold (AuNPore) towards aldimines and ketimines has been demonstrated. By using PhMe 2 SiH and water as a hydrogen …
Number of citations: 23 www.sciencedirect.com

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